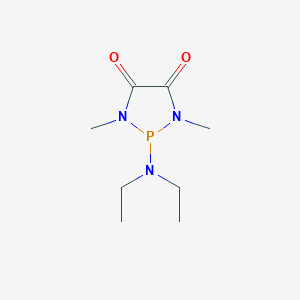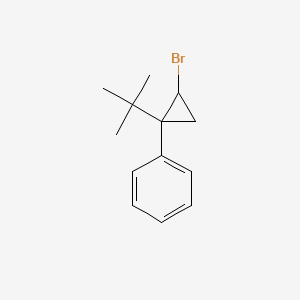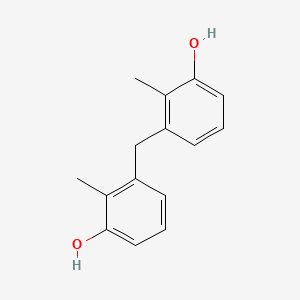![molecular formula C18H31ClN2O B14369312 (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride is a chemical compound known for its surfactant properties. It is a cationic surfactant, which means it carries a positive charge and is often used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride typically involves the reaction of 1-dodecylpyridinium chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
化学反応の分析
Types of Reactions
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anions for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in industrial applications such as detergents, emulsifiers, and corrosion inhibitors
作用機序
The mechanism of action of (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride involves its ability to interact with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and protein structure. This interaction can lead to changes in cell permeability and protein function, making it useful in various applications .
類似化合物との比較
Similar Compounds
1-Dodecylpyridinium chloride: A similar cationic surfactant with comparable properties and applications.
Cetylpyridinium chloride: Another cationic surfactant used in similar applications but with a longer alkyl chain.
Benzalkonium chloride: A widely used cationic surfactant with antimicrobial properties
Uniqueness
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride is unique due to its specific structure, which imparts distinct properties such as enhanced micelle formation and interaction with biological membranes. This makes it particularly useful in specialized applications where other surfactants may not be as effective .
特性
分子式 |
C18H31ClN2O |
|---|---|
分子量 |
326.9 g/mol |
IUPAC名 |
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C18H30N2O.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H |
InChIキー |
KZJCMSYCXJPDGH-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O.[Cl-] |
正規SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


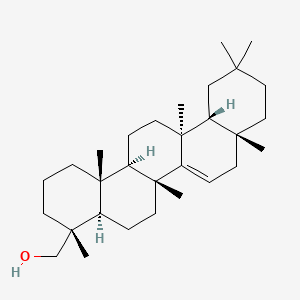
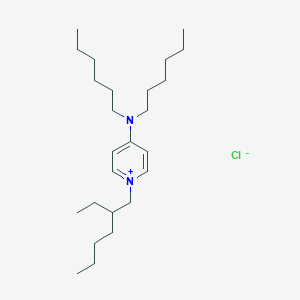
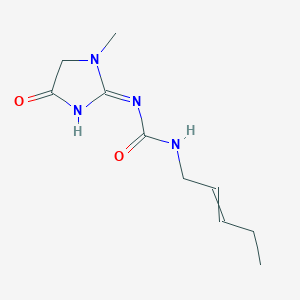
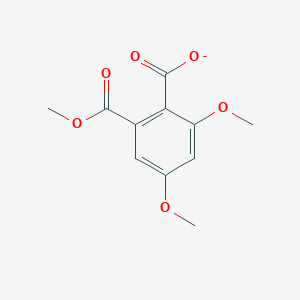
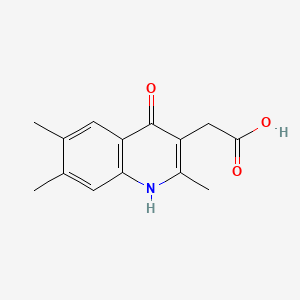
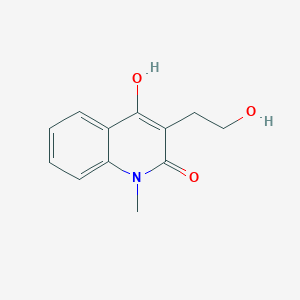
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
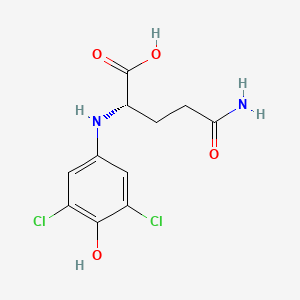
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
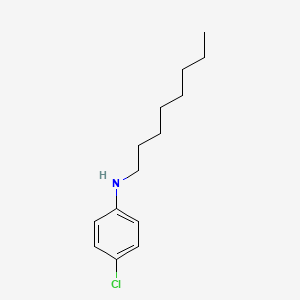
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
